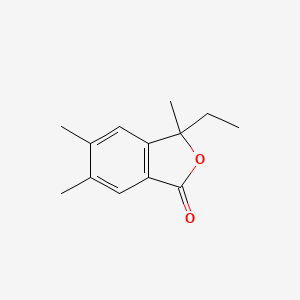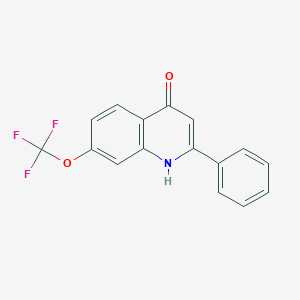
4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol is a compound belonging to the quinoline family, characterized by the presence of a phenyl group at the 2-position and a trifluoromethoxy group at the 7-position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-7-(trifluoromethoxy)quinolin-4-ol typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, organolithium reagents, and Grignard reagents.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-phenyl-7-(trifluoromethoxy)quinolin-4-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(trifluoromethoxy)quinolin-4-ol
- 7-(trifluoromethoxy)quinolin-4-ol
- 2-phenylquinolin-4-ol
Uniqueness
2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol is unique due to the specific positioning of the phenyl and trifluoromethoxy groups, which confer distinct chemical and biological properties compared to other quinoline derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
825620-21-1 |
|---|---|
Molekularformel |
C16H10F3NO2 |
Molekulargewicht |
305.25 g/mol |
IUPAC-Name |
2-phenyl-7-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)22-11-6-7-12-14(8-11)20-13(9-15(12)21)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
InChI-Schlüssel |
VSQXYMRUKWJUIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


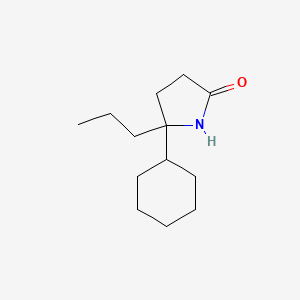
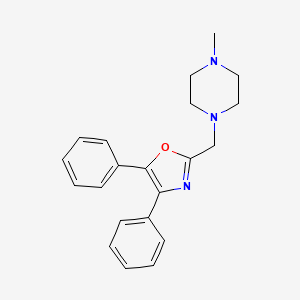
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)

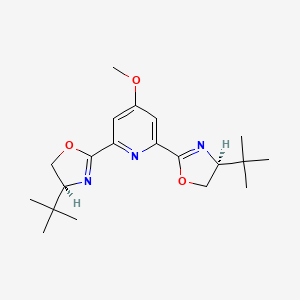
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
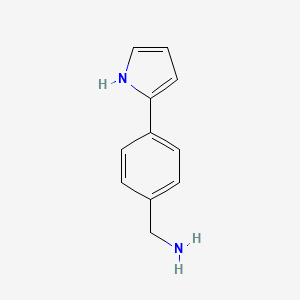
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
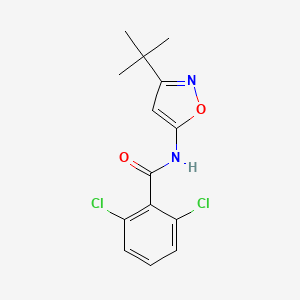
![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)

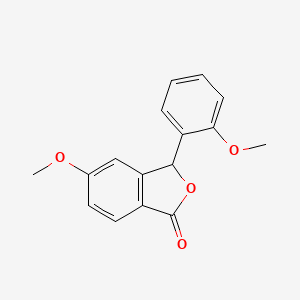
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
